molecular formula C7H6ClN3 B1589820 7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine CAS No. 94220-38-9

7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine

Cat. No. B1589820
Key on ui cas rn: 94220-38-9
M. Wt: 167.59 g/mol
InChI Key: GTYZRPHAMFVUEE-UHFFFAOYSA-N
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Patent
US06514982B1

Procedure details

The cyclized compound (12) (4.58 g, 30.7 mmol) in phosphorus oxychloride (30 mL) was heated at 110° C. for 30 minutes. The end of the reaction was checked by LC/MS (disappearance of 150, appearance of 168). After cooling down at room temperature, the reaction mixture was poured on ice and pH was adjusted with a 6N NaOH solution to pH=5. The solid was collected with filtration and the mother aqueous layer was extracted with ethyl acetate (3×250 ml). The above solid was dissovled in the combined organic phases, washed with a brine solution (1×250 ml) and dried with sodium sulfate, filtered and concentrated. The crude product was purified by running through a short silica gel chromatography column to give the desired product (13) as a pale yellow solid (4.50 g, 26.8 mmol, 87%). GC/MS: m/z=167 (100%);. LC/MS: [M+H]′=168.
Quantity
4.58 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
[Compound]
Name
150
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
168
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[C:6]2[CH:8]=[N:9][NH:10][C:5]2=[C:4](O)[CH:3]=1.[OH-].[Na+].P(Cl)(Cl)([Cl:16])=O>>[CH3:1][C:2]1[N:7]=[C:6]2[CH:8]=[N:9][NH:10][C:5]2=[C:4]([Cl:16])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
4.58 g
Type
reactant
Smiles
CC1=CC(=C2C(=N1)C=NN2)O
Name
Quantity
30 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
150
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
168
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the reaction mixture was poured on ice and pH
FILTRATION
Type
FILTRATION
Details
The solid was collected with filtration
EXTRACTION
Type
EXTRACTION
Details
the mother aqueous layer was extracted with ethyl acetate (3×250 ml)
WASH
Type
WASH
Details
washed with a brine solution (1×250 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(=C2C(=N1)C=NN2)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 26.8 mmol
AMOUNT: MASS 4.5 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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